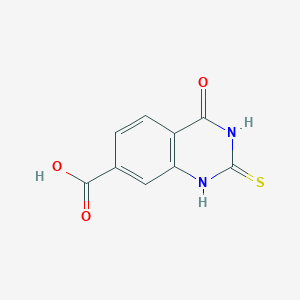

4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

CAS No.: 422277-16-5

Cat. No.: VC11642388

Molecular Formula: C9H6N2O3S

Molecular Weight: 222.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422277-16-5 |

|---|---|

| Molecular Formula | C9H6N2O3S |

| Molecular Weight | 222.22 g/mol |

| IUPAC Name | 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O3S/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) |

| Standard InChI Key | FUSOIMWPMXIWLV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)O)NC(=S)NC2=O |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=S)NC2=O |

Introduction

4-Oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline family. It is characterized by its unique structure, which includes an oxo group, a sulfanyl group, and a carboxylic acid group. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

Example Synthetic Route for Similar Compounds

-

Nucleophilic Substitution: Starting materials like thiourea react with appropriate reagents to form intermediates.

-

Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.

-

Oxidation: Introduction of the oxo group at the 4-position using oxidizing agents.

-

Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Biological and Medicinal Applications

Quinazoline derivatives, including those with sulfanyl and oxo groups, have shown promise in medicinal chemistry. They exhibit potential antimicrobial and anticancer properties due to their ability to interact with biological targets.

Antimicrobial Activity

-

Mechanism: Quinazolines can disrupt bacterial cell wall synthesis or interfere with essential enzymes.

-

Potential: Effective against various pathogens, making them candidates for antibiotic development.

Safety and Handling

Handling of 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid requires caution due to potential hazards associated with organic compounds. It is advisable to consult safety data sheets (SDS) for specific precautions.

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Future Research Directions

-

Biological Activity Studies: Investigate its antimicrobial and anticancer properties in detail.

-

Synthetic Optimization: Develop more efficient and scalable synthesis methods.

-

Industrial Applications: Explore its potential in pharmaceutical and chemical industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume